3-Bromo-4,4-dimethoxybut-2-enamide
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Overview
Description
3-Bromo-4,4-dimethoxybut-2-enamide is an organic compound with the molecular formula C6H10BrNO3. It is a derivative of butenamide, featuring bromine and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,4-dimethoxybut-2-enamide typically involves the bromination of 4,4-dimethoxybut-2-enamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,4-dimethoxybut-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
3-Bromo-4,4-dimethoxybut-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4,4-dimethoxybut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxybut-2-enamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Chloro-4,4-dimethoxybut-2-enamide: Similar structure but with chlorine instead of bromine, leading to variations in chemical properties.
3-Iodo-4,4-dimethoxybut-2-enamide:
Uniqueness
3-Bromo-4,4-dimethoxybut-2-enamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its analogs. The bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
64677-39-0 |
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Molecular Formula |
C6H10BrNO3 |
Molecular Weight |
224.05 g/mol |
IUPAC Name |
3-bromo-4,4-dimethoxybut-2-enamide |
InChI |
InChI=1S/C6H10BrNO3/c1-10-6(11-2)4(7)3-5(8)9/h3,6H,1-2H3,(H2,8,9) |
InChI Key |
WGBXYUMCKNLGFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=CC(=O)N)Br)OC |
Origin of Product |
United States |
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